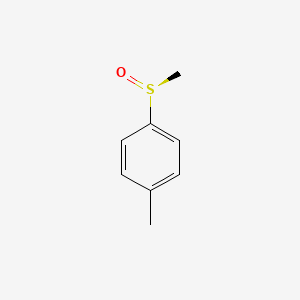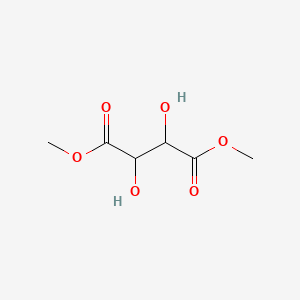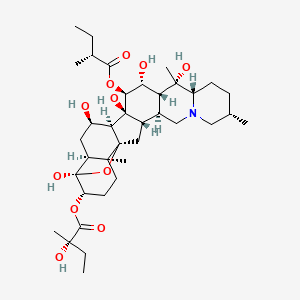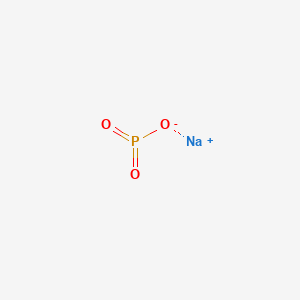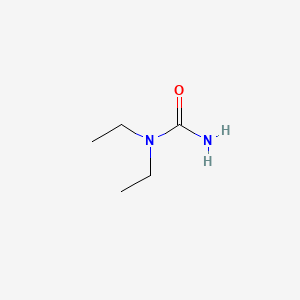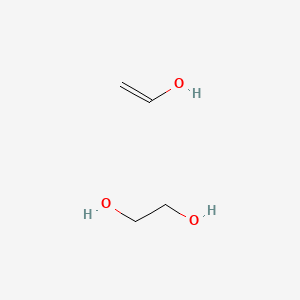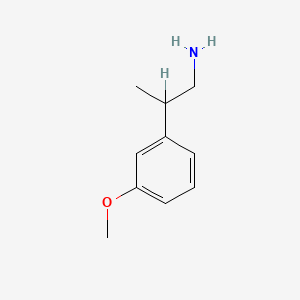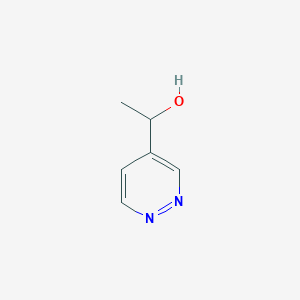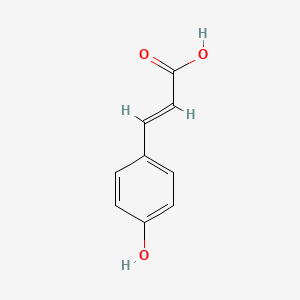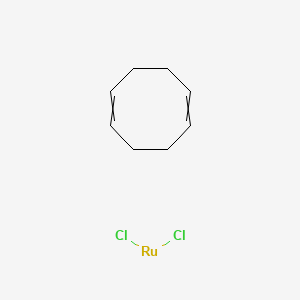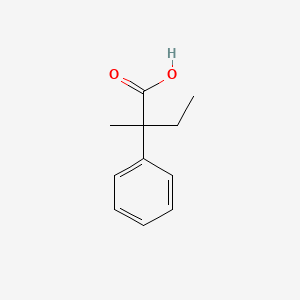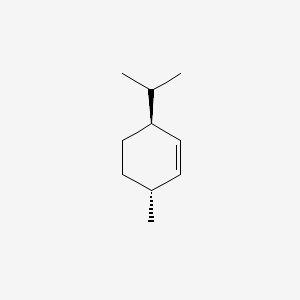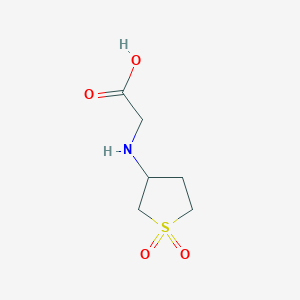
Jfd01307SC
概要
作用機序
JFD01307SC は、グルタミンシンテターゼを阻害することで効果を発揮します。L-グルタミン酸の模倣体として働き、グルタミン生合成に関与する酵素を標的としています。 この阻害は、結核菌の生存に不可欠なグルタミンの産生を阻害し、それにより抗結核特性を示します .
類似の化合物との比較
This compound は、グルタミンシンテターゼの特異的な阻害と、L-グルタミン酸の模倣という点で独特です。類似の化合物には、次のものがあります。
メチオニンサルフォキシミン: 酵素をリン酸化することにより作用する別のグルタミンシンテターゼ阻害剤で、酵素を阻害する遷移状態アナログを生成します.
DL-ブチオニンサルフォキシミン: グルタミンシンテターゼによる細胞シグナル伝達に関わる研究に使用されています.
これらの化合物は、作用機序は似ていますが、具体的な分子構造と用途は異なります。
生化学分析
Biochemical Properties
Jfd01307SC plays a crucial role in biochemical reactions by inhibiting glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. By mimicking L-Glutamate, this compound interacts with glutamine synthetase, preventing the enzyme from catalyzing the conversion of glutamate to glutamine. This inhibition disrupts the glutamine biosynthesis pathway, which is essential for the survival and growth of Mycobacterium tuberculosis .
Cellular Effects
This compound affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it inhibits the growth of the bacteria by disrupting the glutamine biosynthesis pathway. This inhibition leads to a decrease in glutamine levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in metabolic flux and changes in the levels of metabolites involved in the glutamine biosynthesis pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with glutamine synthetase. By mimicking L-Glutamate, this compound competes with the natural substrate for binding to the enzyme’s active site. This competitive inhibition prevents the enzyme from catalyzing the conversion of glutamate to glutamine. Additionally, this compound may influence gene expression by altering the levels of metabolites that regulate transcription factors and other gene regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as desiccation and low temperatures. Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term effects on cellular function include sustained inhibition of glutamine synthetase and disruption of the glutamine biosynthesis pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glutamine synthetase without causing significant toxic or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in the glutamine biosynthesis pathway, where it interacts with glutamine synthetase. By inhibiting this enzyme, the compound disrupts the conversion of glutamate to glutamine, leading to changes in metabolic flux and metabolite levels. The inhibition of glutamine synthetase affects the overall metabolic balance within the cell, impacting various biochemical reactions and pathways that rely on glutamine as a substrate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its localization to target sites where it can exert its inhibitory effects. The distribution of this compound within cells and tissues is crucial for its activity and effectiveness in inhibiting glutamine synthetase .
Subcellular Localization
This compound is localized to specific subcellular compartments where it interacts with glutamine synthetase. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These modifications direct this compound to specific organelles or compartments within the cell, ensuring its effective inhibition of glutamine synthetase and disruption of the glutamine biosynthesis pathway .
準備方法
化学反応の分析
JFD01307SC は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は特定の条件下で酸化される可能性がありますが、詳細な反応機構は広く文書化されていません。
還元: 酸化と同様に、this compound を含む還元反応も文献では詳しく述べられていません。
置換: この化合物は、特にアミノ基とカルボキシル基を含む置換反応に関与することができます。
これらの反応で一般的に使用される試薬と条件には、溶解のための DMSO、および反応を促進するための様々な触媒があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究での応用
This compound は、次のものを含む幅広い科学研究に応用されています。
化学: グルタミンシンテターゼによる細胞シグナル伝達に関わる研究に使用されています。
生物学: L-グルタミン酸の模倣体として作用するため、グルタミン生合成に関する研究に役立ちます。
医学: 抗結核特性で知られており、最小発育阻止濃度 (MIC) が 8 ~ 16 μg/mL である結核菌に対して活性を示します
科学的研究の応用
JFD01307SC has a wide range of scientific research applications, including:
Chemistry: Used in studies involving glutamine synthetase-mediated cell signaling.
Biology: Acts as a mimic of L-Glutamate, making it useful in research on glutamine biosynthesis.
Medicine: Recognized for its anti-tuberculosis properties, showing activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) range of 8-16 μg/mL
Industry: While primarily used in research, the compound’s properties make it a candidate for further industrial applications, particularly in the development of anti-tuberculosis agents
類似化合物との比較
JFD01307SC is unique in its specific inhibition of glutamine synthetase and its mimicry of L-Glutamate. Similar compounds include:
Methionine sulfoximine: Another glutamine synthetase inhibitor that acts by phosphorylating the enzyme, creating a transition state analog that inhibits the enzyme.
DL-Buthionine-sulfoximine: Used in studies involving glutamine synthetase-mediated cell signaling.
These compounds share similar mechanisms of action but differ in their specific molecular structures and applications.
特性
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h5,7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJKAAYXSDTMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51070-56-5 | |
| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51070-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


